N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of 2,4-dimethoxybenzylamine . This compound can be prepared by the reduction of 2,4-dimethoxybenzyaldoxime with sodium bis(2-methoxyethoxy)aluminum hydride . The resulting amine can then be acetylated to give the desired product .Scientific Research Applications
1. Platinum(II) Complex Containing N-(Bis(-2,4-Dimethoxybenzyl)Carbamothioyl)-4-Methylbenzamide Ligand
- Application Summary : This compound is used in the synthesis of a new complex of Pt(II). The ligands in the cis-conformation attach to the platinum center and the complex has a slightly distorted square-planar geometry .
- Methods of Application : The structure of the complex is determined by single crystal X-ray diffraction. It’s characterized by 1H, 13C, HMQC, COSY NMR and FTIR spectroscopic techniques .
- Results : The molecular packing of the complex is mainly supported by the C–H⋯O hydrogen bond, the C–H⋯π interaction, and Pt⋯H nonclassical interactions . The antimicrobial activity of the free ligand and the Pt(II) complex is evaluated against various bacteria and fungal strains .
2. Fmoc-(Dmb)Gly-OH
- Application Summary : Fmoc-(Dmb)Gly-OH is an amino acid derivative commonly used as a building block in peptide synthesis. It’s a protected amino acid that contains a fluoromethyl group and a 2,4-dimethoxybenzyl group attached to the amino group.
- Methods of Application : This compound is used in Fmoc solid-phase peptide synthesis . It can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue and help promote cyclization of Gly-containing peptides .
- Results : The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .
3. N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine
- Application Summary : This compound is a fluorinated thiazole derivative. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
- Results : The specific results or outcomes obtained from the use of this compound are not readily available .
4. Fmoc-(Dmb)Gly-OH
- Application Summary : This compound is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides . It prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .
- Methods of Application : This compound is used in Fmoc solid-phase peptide synthesis . It can prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue and help promote cyclization of Gly-containing peptides .
- Results : The use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .
5. N-(2,4-Dimethoxybenzyl)-5-fluorothiazol-2-amine
- Application Summary : This compound is a fluorinated thiazole derivative. Fluorinated compounds are often used in medicinal chemistry due to their unique properties .
- Results : The specific results or outcomes obtained from the use of this compound are not readily available .
6. Dmb - 2,4-Dimethoxybenzyl
- Application Summary : Dmb is an acid-labile carboxamide protecting group used for the reversible backbone modification of peptides . It facilitates cyclization reactions and prevents aspartimide formation .
- Methods of Application : Incorporation of Fmoc-Dmb amino acids or dipeptides (Fmoc-Xaa-DmbYaa-OH) during Fmoc-SPPS prevents aggregation and thus facilitates the elongation of the peptide .
- Results : Unlike Hmb amino acids/dipeptides, Dmb derivatives cannot form benzo-oxazepinones during activation .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c1-18-11-4-3-9(12(5-11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPGZPKIUADKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=C(C=N2)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxybenzyl)-5-fluoropyrimidin-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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